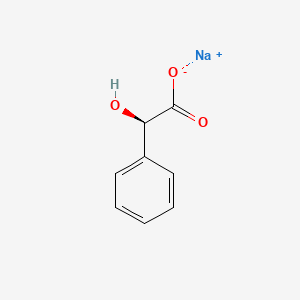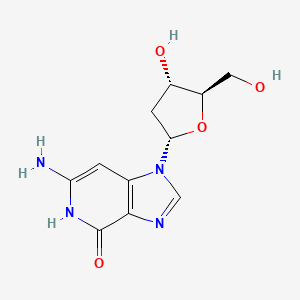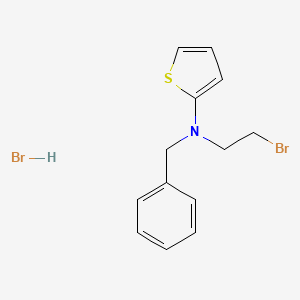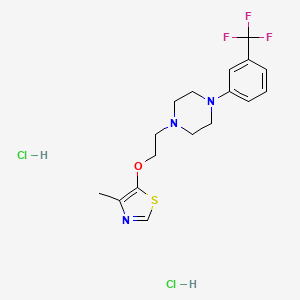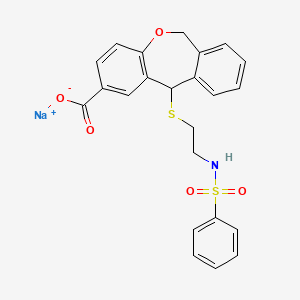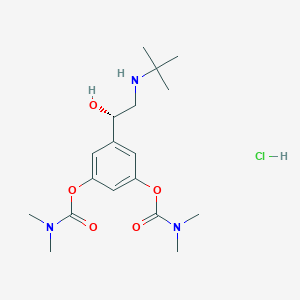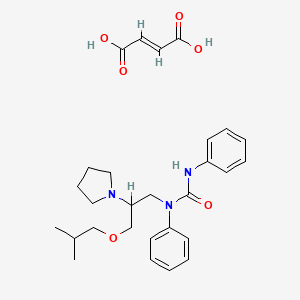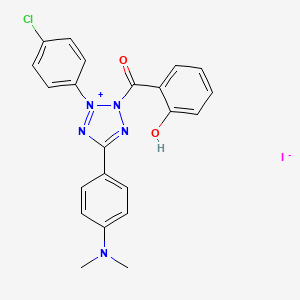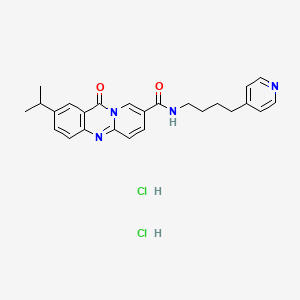
11H-Pyrido(2,1-b)quinazoline-8-carboxamide, 2-(1-methylethyl)-11-oxo-N-(4-(4-pyridinyl)butyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Pyrido(2,1-b)quinazoline-8-carboxamide, 2-(1-methylethyl)-11-oxo-N-(4-(4-pyridinyl)butyl)-, dihydrochloride is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(2,1-b)quinazoline-8-carboxamide derivatives typically involves multi-step organic reactions. Common starting materials include pyridine and quinazoline derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Purification methods such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11H-Pyrido(2,1-b)quinazoline-8-carboxamide derivatives involves interaction with specific molecular targets. These compounds may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
- Quinazoline derivatives
- Pyridine derivatives
- Carboxamide derivatives
Uniqueness
11H-Pyrido(2,1-b)quinazoline-8-carboxamide derivatives are unique due to their specific structural features, which confer distinct biological activities and chemical properties. The presence of both pyridine and quinazoline moieties in the same molecule can enhance their interaction with biological targets, making them valuable in drug discovery and development.
Properties
CAS No. |
88939-83-7 |
|---|---|
Molecular Formula |
C25H28Cl2N4O2 |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
11-oxo-2-propan-2-yl-N-(4-pyridin-4-ylbutyl)pyrido[2,1-b]quinazoline-8-carboxamide;dihydrochloride |
InChI |
InChI=1S/C25H26N4O2.2ClH/c1-17(2)19-6-8-22-21(15-19)25(31)29-16-20(7-9-23(29)28-22)24(30)27-12-4-3-5-18-10-13-26-14-11-18;;/h6-11,13-17H,3-5,12H2,1-2H3,(H,27,30);2*1H |
InChI Key |
OSMGXMMEEGDGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C3C=CC(=CN3C2=O)C(=O)NCCCCC4=CC=NC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


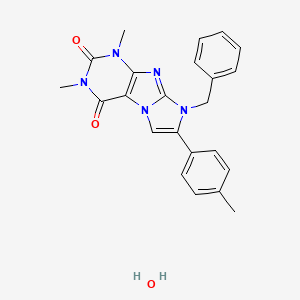


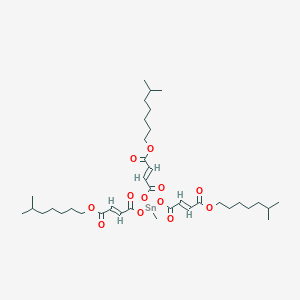
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)
